Tioacetato de metilo

Descripción general

Descripción

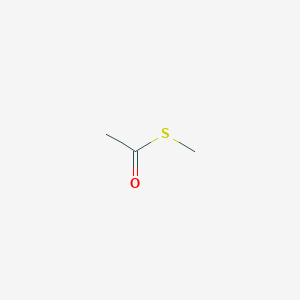

S-Methyl thioacetate is an organosulfur compound with the chemical formula C3H6OS. It is a natural product found in many plant species and is known for its strong sulfurous odor in its pure form. when highly diluted, it contributes to the aroma and flavor profile of certain foods, such as Camembert cheese .

Aplicaciones Científicas De Investigación

S-Methyl thioacetate has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its role in the metabolism of sulfur-containing amino acids.

Medicine: Research explores its potential as a biomarker for certain diseases due to its presence in biological fluids.

Industry: It is used in the flavor and fragrance industry to impart a sulfurous note to products

Mecanismo De Acción

Target of Action

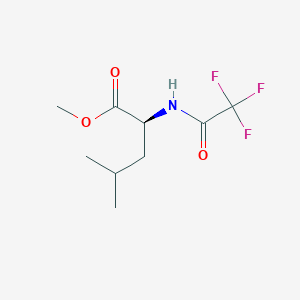

S-Methyl thioacetate is a trifluoroacetic acid derivative that primarily targets the polymerase chain reaction in bacteria . It binds to the hydroxyl group of DNA, which plays a crucial role in the replication and transcription of genetic information .

Mode of Action

The compound interacts with its target by binding to the hydroxyl group of DNA . This binding prevents nucleotide synthesis, a critical process for DNA replication and RNA transcription . The inhibition of nucleotide synthesis leads to changes in the bacterial cell, ultimately resulting in cell death .

Biochemical Pathways

S-Methyl thioacetate affects the biochemical pathway of L-leucine catabolism . It is produced from L-leucine, indicating that this amino acid is initially transaminated . Several acyl-CoA intermediates of the L-leucine to thioesters conversion pathway have been identified .

Pharmacokinetics

Given its molecular weight of 9014 g/mol and its boiling point of 97-99°C , it can be inferred that the compound may have good bioavailability.

Result of Action

The primary result of S-Methyl thioacetate’s action is the inhibition of bacterial growth, including the growth of infectious diseases such as tuberculosis and malaria . By inhibiting nucleotide synthesis, the compound prevents the replication of bacterial DNA, leading to cell death .

Action Environment

The action, efficacy, and stability of S-Methyl thioacetate can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room-temperature environment . It should also be kept away from fire sources and oxidizing agents due to its flammability . In the event of a leak or accident, appropriate emergency measures should be taken .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-Methyl thioacetate can be synthesized through the reaction of thioacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the esterification process.

Industrial Production Methods: In industrial settings, S-Methyl thioacetate is produced using continuous-flow extraction methods. One such method involves the use of supercritical carbon dioxide to extract the compound from natural sources, such as fish sauce .

Types of Reactions:

Oxidation: S-Methyl thioacetate can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioacetates.

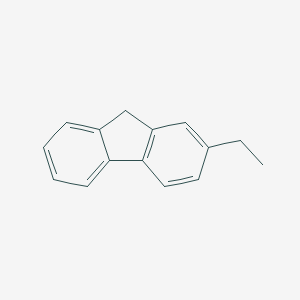

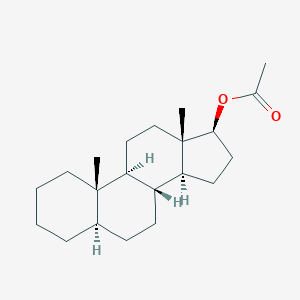

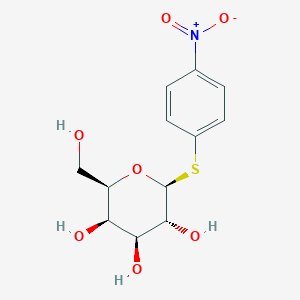

Comparación Con Compuestos Similares

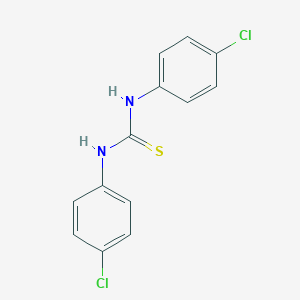

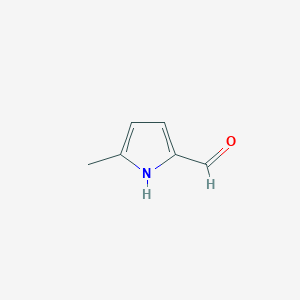

O-Methyl thioacetate: An isomer where the oxygen and sulfur atoms are interchanged.

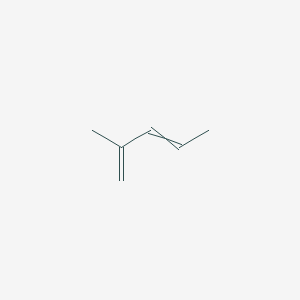

S-Methyl thioisovalerate: Another S-methyl thioester produced from branched-chain amino acids.

Uniqueness: S-Methyl thioacetate is unique due to its specific sulfurous odor and its role in the flavor profile of certain foods. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Propiedades

IUPAC Name |

S-methyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATSQCXMYKYFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073264 | |

| Record name | Ethanethioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 96.00 °C. @ 760.00 mm Hg | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.825 | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1534-08-3 | |

| Record name | S-Methyl thioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF2D4MWX79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

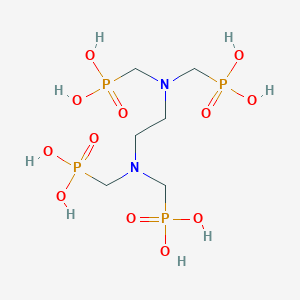

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

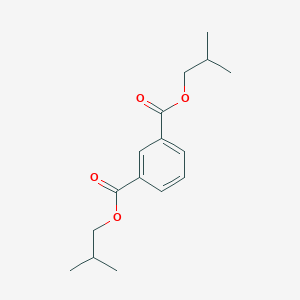

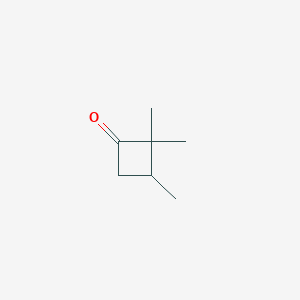

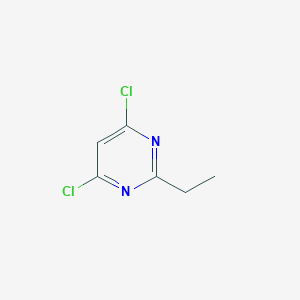

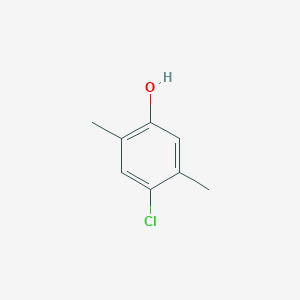

Feasible Synthetic Routes

Q1: What are the primary sources of S-Methyl thioacetate?

A1: S-Methyl thioacetate is primarily produced by certain microorganisms, particularly yeasts and bacteria, as a byproduct of L-methionine catabolism. [, , , , ] In food fermentation processes, like cheese and beer production, these microorganisms contribute to the characteristic aroma profiles by generating various volatile sulfur compounds, including S-Methyl thioacetate. [, , , , ] It has also been detected in fermented foods like Sichuan pickle (paocai). []

Q2: How does oxygen exposure affect S-Methyl thioacetate production in fermented foods?

A2: In Sichuan pickle fermentation, intermittent oxygen exposure was linked to the formation of an unpleasant flavor profile, characterized by the presence of S-Methyl thioacetate, ketones, and esters. [] This suggests that oxygen availability can influence the production of specific volatile sulfur compounds during fermentation.

Q3: Can different yeast strains produce varying levels of S-Methyl thioacetate?

A3: Yes, studies have shown that different strains of Geotrichum candidum exhibit varying capacities to produce S-Methyl thioacetate and other sulfur compounds. [] This variability highlights the potential for selecting specific strains to manipulate flavor profiles in fermented foods.

Q4: What is the molecular formula and weight of S-Methyl thioacetate?

A4: The molecular formula of S-Methyl thioacetate is C3H6OS, and its molecular weight is 90.14 g/mol. []

Q5: What spectroscopic techniques are useful for characterizing S-Methyl thioacetate?

A5: Infrared (IR) and Raman spectroscopy have been employed to characterize S-Methyl thioacetate. [, ] These techniques provide information about the vibrational frequencies of the molecule, which can be used to identify functional groups and study molecular structure.

Q6: Are there any notable structural features of S-Methyl thioacetate?

A6: Gas electron diffraction (GED) studies combined with quantum chemical calculations have revealed that S-Methyl thioacetate predominantly exists in the syn conformation. This means that the C=O double bond is oriented on the same side as the S-C(H3) single bond. []

Q7: Does S-Methyl thioacetate exhibit any biological activity?

A7: Yes, S-Methyl thioacetate has demonstrated potent fumigant toxicity against nematodes like Caenorhabditis elegans and Meloidogyne incognita. [] This suggests its potential as a biofumigant for nematode control in agriculture.

Q8: How does the structure of S-Methyl thioacetate relate to its fumigant activity?

A8: While the exact mechanism is not fully understood, the presence of the sulfur atom in the S-Methyl thioester group likely contributes to its fumigant activity. [] Further research is needed to elucidate the structure-activity relationships and optimize its efficacy.

Q9: What is known about the environmental fate and degradation of S-Methyl thioacetate?

A9: Limited information is available on the environmental fate and degradation of S-Methyl thioacetate. Given its volatility, it is likely to partition into the atmosphere, where it may undergo photochemical degradation. [] Further research is needed to assess its persistence, bioaccumulation potential, and overall ecological impact.

Q10: What analytical techniques are commonly used to quantify S-Methyl thioacetate?

A10: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) [, , , ], flame photometric detection (GC-PFPD), [] and chemiluminescence detection (GC-SCD), [] are commonly employed to quantify S-Methyl thioacetate in various matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.